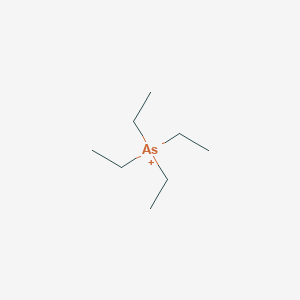
Tetraethylarsonium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetraethylarsonium is an arsonium ion consisting of four ethyl groups attached to a central arsonium. It derives from a hydride of an arsonium.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis
1.1 Organosilicon Chemistry
Tetraethylarsonium plays a significant role in organosilicon chemistry, particularly in the synthesis of arsonium derivatives. The compound can participate in reactions with alkyl iodides and iodo-arsines, leading to the formation of various arsonium salts, which are essential intermediates in organic synthesis .
1.2 Synthesis of Zeolites
A notable application of this compound is as an organic structure-directing agent (OSDA) in the synthesis of zeolites, such as ZSM-5. The incorporation of this compound into zeolite frameworks allows for enhanced characterization techniques, including powder X-ray diffraction and solid-state nuclear magnetic resonance spectroscopy. This application highlights the compound's ability to facilitate the formation of new zeolitic structures with tailored properties for specific industrial applications .
Catalysis
2.1 Catalytic Properties
this compound has been investigated for its catalytic properties in various chemical reactions. Its unique electronic structure allows it to act as a Lewis acid, enhancing reaction rates and selectivity in organic transformations. Research has indicated that this compound can effectively catalyze reactions involving electrophilic aromatic substitutions and other nucleophilic attack mechanisms .
Materials Science
3.1 Gas Adsorption and Separation
The incorporation of this compound into porous materials has shown promise in gas adsorption and separation processes. The unique properties of arsonium cations enable the design of materials with specific pore sizes and chemical functionalities, making them suitable for selective adsorption of gases such as carbon dioxide and methane .
3.2 Advanced Characterization Techniques
this compound's high electron density allows for advanced characterization methods that provide insights into the structural dynamics of materials during thermal treatments. The ability to use arsenic as a probe atom facilitates the study of OSDA removal processes and the stability of zeolitic materials under varying conditions .
Case Studies
Eigenschaften
Molekularformel |
C8H20As+ |
|---|---|
Molekulargewicht |
191.17 g/mol |
IUPAC-Name |
tetraethylarsanium |
InChI |
InChI=1S/C8H20As/c1-5-9(6-2,7-3)8-4/h5-8H2,1-4H3/q+1 |
InChI-Schlüssel |
BFWXBFLSSRYKCS-UHFFFAOYSA-N |
SMILES |
CC[As+](CC)(CC)CC |
Kanonische SMILES |
CC[As+](CC)(CC)CC |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















